

# Technical Guide: Physical and Chemical Characteristics of Methyl 2-(1-aminocyclohexyl)acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | <i>Methyl 2-(1-aminocyclohexyl)acetate</i> |
| Cat. No.:      | B060983                                    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-(1-aminocyclohexyl)acetate** is a substituted amino acid ester of significant interest in pharmaceutical research and development. Its structural motif, featuring a quaternary carbon center on a cyclohexane ring, makes it a valuable building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a precursor in the production of anticonvulsant and analgesic drugs, such as gabapentin. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-(1-aminocyclohexyl)acetate**, its hydrochloride salt, and its pivotal role in synthetic medicinal chemistry.

## Chemical Identity

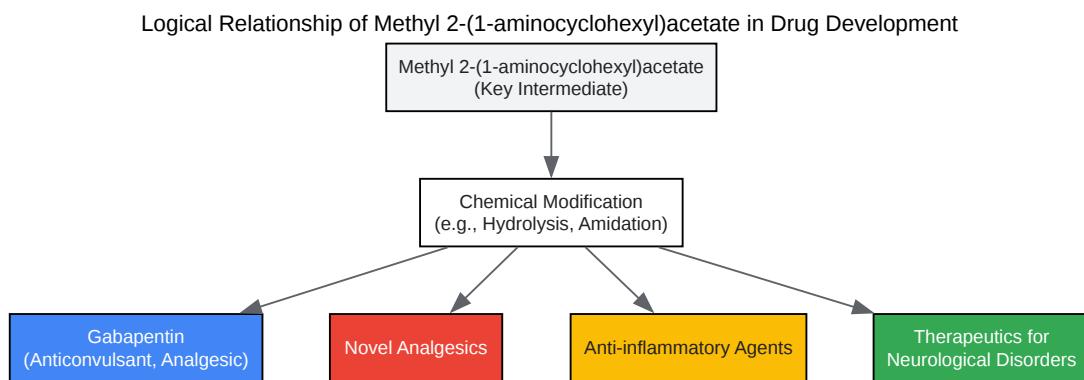
| Identifier         | Value                                                                                                                                       |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name      | Methyl 2-(1-aminocyclohexyl)acetate                                                                                                         |
| Synonyms           | (1-Aminocyclohexyl)acetic acid methyl ester,<br>Methyl (1-aminocyclohexyl)acetate                                                           |
| CAS Number         | 178242-64-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                 |
| Molecular Formula  | C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>                                                      |
| Molecular Weight   | 171.24 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                                                                        |
| Chemical Structure |  Chemical Structure of Methyl 2-(1-aminocyclohexyl)acetate |

## Physicochemical Properties

The following table summarizes the available experimental and computational data for the physical and chemical properties of **Methyl 2-(1-aminocyclohexyl)acetate**. It is important to note that experimentally determined data for some properties, such as melting point and solubility, are not readily available in public literature.

| Property                                   | Value                   | Source           |
|--------------------------------------------|-------------------------|------------------|
| Boiling Point                              | 228.9 °C at 760 mmHg    | Experimental     |
| Density                                    | 1.007 g/cm <sup>3</sup> | Experimental     |
| Refractive Index                           | 1.463                   | Experimental     |
| Flash Point                                | 96 °C                   | Experimental     |
| Topological Polar Surface Area (TPSA)      | 52.32 Å <sup>2</sup>    | Computational[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.2111                  | Computational[1] |
| Hydrogen Bond Donors                       | 1                       | Computational[1] |
| Hydrogen Bond Acceptors                    | 3                       | Computational[1] |
| Rotatable Bonds                            | 2                       | Computational[1] |

## Hydrochloride Salt


**Methyl 2-(1-aminocyclohexyl)acetate** is also available as a hydrochloride salt, which often exhibits improved solubility and stability, making it more suitable for certain applications in drug formulation and synthesis.

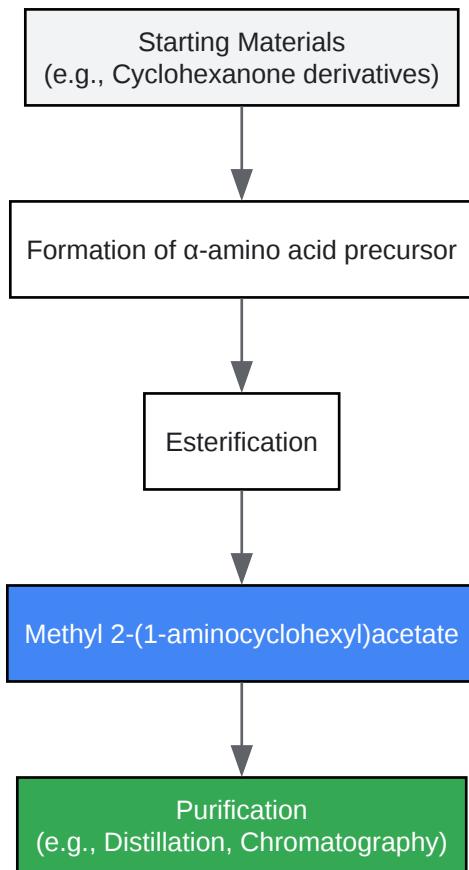
| Identifier        | Value                                               |
|-------------------|-----------------------------------------------------|
| Chemical Name     | Methyl 2-(1-aminocyclohexyl)acetate hydrochloride   |
| CAS Number        | 1016258-17-5                                        |
| Molecular Formula | C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> ·HCl |
| Molecular Weight  | 207.7 g/mol                                         |

## Role in Pharmaceutical Synthesis

**Methyl 2-(1-aminocyclohexyl)acetate** is a critical intermediate in the synthesis of several pharmaceutical compounds. Its primary application lies in the production of gabapentin, a widely used medication for epilepsy and neuropathic pain. The structural framework of this molecule allows for further chemical modifications to generate a diverse range of biologically active molecules. Its utility extends to the development of novel analgesics and anti-inflammatory drugs, as well as agents targeting neurological disorders.

The following diagram illustrates the logical relationship of **Methyl 2-(1-aminocyclohexyl)acetate** as a key building block in the development of therapeutic agents.




[Click to download full resolution via product page](#)

Logical flow from intermediate to potential drug classes.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Methyl 2-(1-aminocyclohexyl)acetate** are not widely published in readily accessible scientific literature, likely due to their proprietary nature. However, a general synthetic approach can be inferred from the synthesis of related compounds like gabapentin. A plausible synthetic route would involve the following conceptual steps:

## Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the target compound.

A common method for the synthesis of  $\alpha$ -amino acids is the Strecker synthesis, which could be adapted for this molecule. This would involve the reaction of cyclohexanone with an amine source and a cyanide source, followed by hydrolysis and subsequent esterification. Another potential route is the Bucherer-Bergs reaction, which utilizes a ketone, ammonium carbonate, and a cyanide source to form a hydantoin, which can then be hydrolyzed to the amino acid and subsequently esterified.

## Spectral Data

Comprehensive, experimentally-derived spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **Methyl 2-(1-aminocyclohexyl)acetate** are not available in the public domain. For definitive structural confirmation and purity assessment, researchers would need to acquire this data through their own analytical experiments.

## Safety, Handling, and Storage

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored at 0-8°C.
- **Purity:** Commercially available products typically have a purity of  $\geq 98\%$ .[\[1\]](#)

## Conclusion

**Methyl 2-(1-aminocyclohexyl)acetate** is a compound of considerable importance in medicinal chemistry, primarily serving as a key intermediate in the synthesis of gabapentin and other potential therapeutics. While some of its fundamental physical properties have been reported, a complete experimental characterization, including melting point, solubility, and comprehensive spectral data, is not publicly available. This guide consolidates the existing knowledge on this compound to aid researchers and professionals in drug discovery and development. Further investigation into its properties and synthetic methodologies would be highly valuable to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. Methyl 2-(1-aminocyclohexyl)acetate - 178242-64-3 | VulcanChem [vulcanchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Characteristics of Methyl 2-(1-aminocyclohexyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060983#physical-characteristics-of-methyl-2-1-aminocyclohexyl-acetate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)